

An In-depth Technical Guide to the Absorption Spectrum of D149 Dye

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	D149 Dye	
Cat. No.:	B1141169	Get Quote

This technical guide provides a comprehensive analysis of the absorption spectrum of the indoline dye D149, a prominent sensitizer in dye-sensitized solar cells (DSSCs). The following sections detail its spectral properties, the influence of solvent environments, and the experimental protocols for accurate measurement, targeting researchers, scientists, and professionals in drug development and materials science.

Core Spectral Characteristics

The **D149 dye** exhibits a strong absorption profile in the visible region of the electromagnetic spectrum, which is crucial for its function as a photosensitizer. The absorption spectrum is characterized by two main bands: an intense charge-transfer (CT) transition (S0 \rightarrow S1) and a higher energy π – π * transition (S0 \rightarrow S2).[1][2] A weaker absorption band is also observed at approximately 340 nm.[1][2]

The primary absorption band, centered around 525–550 nm, is responsible for the dye's vibrant color and its efficiency in harvesting light for solar energy conversion.[1][2] The secondary band is located in the near-UV region at about 390 nm.[1][2]

Quantitative Spectroscopic Data

The following table summarizes the key quantitative data for the **D149 dye**'s absorption spectrum in various solvents. This data highlights the solvatochromic effects on the dye's absorption maxima (λ max) and its high molar extinction coefficient (ϵ), a measure of how strongly it absorbs light at a particular wavelength.



Solvent System	λmax (S0 → S1) (nm)	λmax (S0 → S2) (nm)	Molar Extinction Coefficient (ε) (M ⁻¹ cm ⁻¹)	Reference
Benzene	~525-550	~390	Not Reported	[1][2]
Acetonitrile (ACN)	~525-550	~390	Not Reported	[1][2]
Methanol	~525-550	~390	Not Reported	[1][2]
tert- Butanol:Acetonitr ile (1:1 v/v)	526	Not Reported	77,600	[3]
Not Specified	Not Reported	Not Reported	68,700	[4]

Experimental Protocol: UV-Visible Absorption Spectroscopy

The following is a generalized methodology for measuring the absorption spectrum of **D149 dye**, based on practices cited in the literature.

- 1. Materials and Reagents:
- **D149 dye** (purity confirmed by NMR spectroscopy).[1]
- Spectroscopic grade solvents (e.g., acetonitrile, tert-butanol, methanol, benzene).
- Volumetric flasks and pipettes for accurate solution preparation.
- 2. Solution Preparation:
- Prepare a stock solution of **D149 dye** in the desired solvent. A typical concentration for preparing dye solutions for solid-state dye-sensitized solar cells is 0.2 mM.[5]
- From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.



3. Instrumentation:

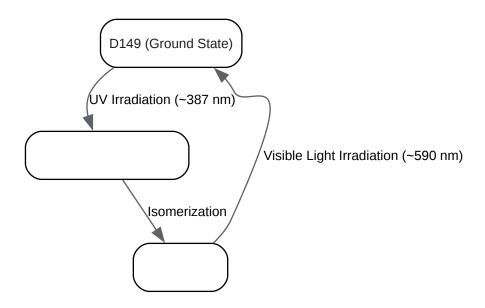
- A dual-beam UV-Visible spectrophotometer is recommended.
- Use quartz cuvettes with a defined path length (typically 1 cm).
- 4. Measurement Procedure:
- Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
- Set the desired wavelength range for scanning (e.g., 300-800 nm).
- Fill a cuvette with the pure solvent to be used as a reference (blank).
- Place the reference cuvette in the corresponding holder in the spectrophotometer and run a baseline correction.
- Replace the reference cuvette with the cuvette containing the D149 dye solution.
- · Measure the absorption spectrum.
- Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
- 5. Data Analysis:
- The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and I is the path length of the cuvette.

Photochemical Behavior: Reversible Photoisomerization

Upon irradiation with UV light, particularly at the maximum of its S2 band (~387 nm), the **D149 dye** in solution undergoes a reversible photoisomerization.[1][2] This process leads to noticeable changes in the absorption spectrum, including a shift and broadening of the S1 band



and a decrease in the intensity of the S2 band.[1][2] This light-induced transformation can be reversed by exposing the solution to visible light (e.g., 590 nm), indicating that the molecule is not chemically degraded by processes such as photo-oxidation.[1][2]



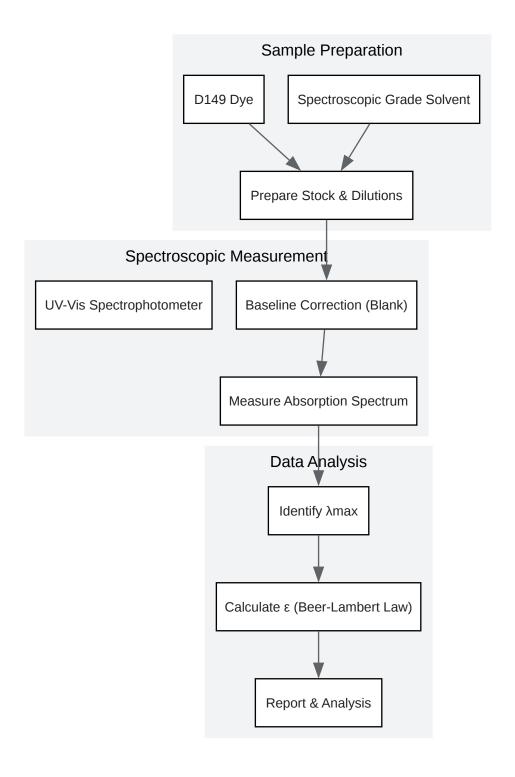
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Figure 1. Reversible photoisomerization pathway of **D149 dye**.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of the **D149 dye** absorption spectrum.





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Figure 2. Experimental workflow for D149 absorption analysis.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Absorption Spectrum of D149 Dye]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1141169#d149-dye-absorption-spectrum-analysis]

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